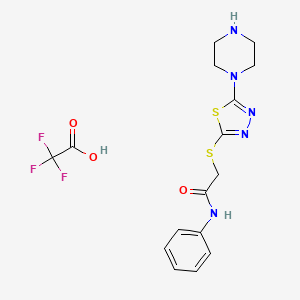

Acetic acid 2-hydroxy-1-naphthyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Acetic acid 2-hydroxy-1-naphthyl ester” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acetic acid and 2-naphthol .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-naphthol with acetic acid . This process could be facilitated by a catalyst such as concentrated sulfuric acid . Multicomponent reactions involving 2-naphthol have been utilized for the construction of diverse heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are neutral compounds and have considerably lower boiling points than their isomeric carboxylic acids counterparts . This is due to the absence of the polar hydroxyl group which leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .科学的研究の応用

Protecting Groups in Organic Synthesis

One significant application of acetic acid esters, closely related to "Acetic acid 2-hydroxy-1-naphthyl ester," is their utility as protecting groups in organic synthesis. For instance, (2-nitrophenyl)acetyl (NPAc) group has been reported for the protection of hydroxyl functions. Such esters are stable under a variety of common carbohydrate transformations and can be selectively removed without affecting other common protecting groups, demonstrating their importance in synthetic chemistry (Daragics & Fügedi, 2010).

NMR Spectroscopy in Chiral Analysis

Acetic acid esters, specifically those related to naphthyl esters, have been used in the determination of absolute configurations of tertiary alcohols by NMR spectroscopy. The methodology involves using these esters to distinguish between R- and S- configurations based on chemical shift differences in the NMR spectra, highlighting their utility in stereochemical analysis (Takahashi et al., 1999).

Micellar Effects in Chemical Reactions

Research on micellar effects on the hydrolysis of aromatic esters, including naphthyl acetates, has provided insights into the influence of surfactants on chemical reactions. These studies explore how surfactant micelles can affect the rate and mechanisms of ester hydrolysis, contributing to our understanding of reaction dynamics in micellar systems (Brandariz & Iglesias, 2014).

Chemical Education and Laboratory Studies

Acetic acid esters of naphthyl have been utilized in educational settings for demonstrating nucleophilicity and reaction mechanisms to organic chemistry students. Experiments designed around these compounds allow students to explore ester hydrolysis and electrophilic aromatic substitution reactions, thus serving as valuable tools in chemical education (Mascarenhas, 2008).

Synthesis and Molecular Diversity

The versatility of acetic acid esters in synthesis is further highlighted by their use in creating molecular diversity. For example, reactions involving naphthyl esters can lead to the formation of various cyclic and acyclic compounds under different conditions, showcasing their role in facilitating diverse chemical syntheses (Bharti et al., 2017).

作用機序

Target of Action

Acetic acid 2-hydroxy-1-naphthyl ester, also known as (2-hydroxynaphthalen-1-yl) acetate, is a complex organic compound. Similar compounds, such as 1-naphthaleneacetic acid (naa), have been shown to interact with various cellular targets .

Mode of Action

It can be inferred from related compounds that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Related compounds like naa have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .

Pharmacokinetics

It is known that the compound is a solid and soluble in organic solvents .

Result of Action

Related compounds like naa have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Action Environment

It is known that naa present in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .

将来の方向性

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (2-hydroxynaphthalen-1-yl) acetate is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of (2-hydroxynaphthalen-1-yl) acetate in animal models

Transport and Distribution

The transport and distribution of (2-hydroxynaphthalen-1-yl) acetate within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

特性

IUPAC Name |

(2-hydroxynaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLGQIXYNRNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697662.png)

![2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone](/img/structure/B2697665.png)

![4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2697667.png)

![N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2697676.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)